molecular formula C17H17ClFN3O B6133453 4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B6133453
M. Wt: 333.8 g/mol
InChI Key: HZYFYFACVXUKRB-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions:

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted piperazine with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the aromatic substituents.

    Reduction: Reduction reactions can occur at the carboxamide group or the aromatic rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic agent for conditions like anxiety, depression, or other neurological disorders.

    Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets would depend on the specific pharmacological profile of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chlorophenyl)piperazine: Lacks the fluorophenyl and carboxamide groups.

    N-(4-fluorophenyl)piperazine: Lacks the chlorophenyl and carboxamide groups.

    1-(3-chlorophenyl)-4-(4-fluorophenyl)piperazine: Similar structure but without the carboxamide group.

Uniqueness

4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of both the 3-chlorophenyl and 4-fluorophenyl groups, as well as the carboxamide functionality

Properties

IUPAC Name

4-(3-chlorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O/c18-13-2-1-3-16(12-13)21-8-10-22(11-9-21)17(23)20-15-6-4-14(19)5-7-15/h1-7,12H,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYFYFACVXUKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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